molecular formula C12H16N6O B12919605 5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one CAS No. 61693-29-6

5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one

Cat. No.: B12919605
CAS No.: 61693-29-6
M. Wt: 260.30 g/mol
InChI Key: HWQUGWNIAYSCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to 5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one

Chemical Identity and Nomenclature

The compound 5,6-diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one belongs to the pyrimidinone class, characterized by a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. Its IUPAC name reflects the substitution pattern:

  • Position 2 : A 4-(dimethylamino)anilino group ($$N^1-(4-(dimethylamino)phenyl)$$ substituent).
  • Positions 5 and 6 : Amino groups (-NH$$_2$$).
  • Position 4 : A ketone oxygen (=O).

The molecular formula is C$${13}$$H$${18}$$N$$_6$$O , yielding a molecular weight of 274.33 g/mol (calculated using atomic masses: C=12.01, H=1.01, N=14.01, O=16.00). Key identifiers include:

Property Value
IUPAC Name 5,6-diamino-2-[4-(dimethylamino)anilino]-1H-pyrimidin-4-one
Molecular Formula C$${13}$$H$${18}$$N$$_6$$O
Molecular Weight 274.33 g/mol

The structural resemblance to other diamino pyrimidinones, such as 5,6-diamino-2-(dimethylamino)pyrimidin-4(1H)-one , highlights shared reactivity patterns.

Historical Development and Discovery

Pyrimidinones have been studied since the mid-20th century for their role in nucleic acid analogs and kinase inhibitors. While the exact synthesis date of 5,6-diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one is unspecified, its development likely arose from efforts to modify pyrimidine scaffolds for enhanced electronic properties. For example:

  • Early pyrimidinones : Compounds like 2,6-diamino-5-nitroso-1H-pyrimidin-4-one were explored for antitumor activity, establishing foundational synthetic routes.
  • Anilino derivatives : The introduction of aromatic amines at position 2, as seen in 5,6-diamino-2-sulfonyl-1H-pyrimidin-4-one , demonstrated improved solubility and binding affinity in medicinal applications.

The dimethylaminoanilino group in this compound suggests a design strategy to optimize π-stacking interactions or hydrogen-bonding capacity, critical for targeting biological macromolecules.

Structural Classification within Pyrimidine/Pyrimidone Derivatives

The compound occupies a unique niche within pyrimidine derivatives due to its substitution pattern:

Core Pyrimidinone Skeleton

The 4(1H)-pyrimidinone core is a lactam derivative, with resonance stabilization between the ketone and adjacent nitrogen atoms. This contrasts with simpler pyrimidines like cytosine, which lack the ketone moiety.

Substituent Effects
  • Amino groups (5,6-positions) : Enhance nucleophilicity and hydrogen-bonding potential, akin to 4,6-diamino-2-pyrimidinol .
  • 4-(Dimethylamino)anilino group (2-position) : Introduces steric bulk and electron-donating effects, similar to sulfonyl groups in 5,6-diamino-2-sulfonyl-1H-pyrimidin-4-one .
Comparative Analysis
Compound Key Substituents Applications
5,6-Diamino-2-sulfonyl-1H-pyrimidin-4-one Sulfonyl group at position 2 Enzyme inhibition
2,6-Diamino-5-nitroso-1H-pyrimidin-4-one Nitroso group at position 5 Anticancer research
Target compound 4-(Dimethylamino)anilino at 2 Underexplored, potential kinase modulation

This compound’s hybrid structure merges features of both electron-rich anilines and planar pyrimidinones, positioning it as a candidate for further study in drug discovery and materials science.

Properties

CAS No.

61693-29-6

Molecular Formula

C12H16N6O

Molecular Weight

260.30 g/mol

IUPAC Name

4,5-diamino-2-[4-(dimethylamino)anilino]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H16N6O/c1-18(2)8-5-3-7(4-6-8)15-12-16-10(14)9(13)11(19)17-12/h3-6H,13H2,1-2H3,(H4,14,15,16,17,19)

InChI Key

HWQUGWNIAYSCRR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)N)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction of the pyrimidinone ring with appropriate substituents.
  • Introduction of amino groups at positions 5 and 6 via amination or substitution reactions.
  • Coupling of the 4-(dimethylamino)aniline derivative at position 2 through nucleophilic aromatic substitution or amination.

Stepwise Synthesis Based on Patent Literature

A Chinese patent (CN103748068A) describes a general method for preparing diamine compounds structurally related to the target compound, involving:

  • Reaction of a protected intermediate compound (Chemical formula 12) with an aniline derivative (Chemical formula 21) to form an intermediate (Chemical formula 22).
  • Subsequent removal of protecting groups (PG) such as BOC (tert-butyloxycarbonyl) to yield the diamine compound (Chemical formula 23), which corresponds structurally to the target compound.

Key steps include:

Step Reaction Description Notes on Conditions and Reagents
I Reaction of compound 6 with compound 8 to form 9 Typically involves nucleophilic substitution or coupling
II Further functionalization to introduce amino groups Use of protecting groups to control selectivity
III Coupling with 4-(dimethylamino)aniline derivative Usually under mild conditions to preserve sensitive groups
IV Deprotection of amino groups Acidic or basic conditions depending on protecting group

This method emphasizes the use of protecting groups to avoid side reactions and achieve high regioselectivity. The BOC group is commonly used and removed under acidic conditions to liberate free amines.

Alternative Synthetic Routes from Literature

Research articles on related pyrimidine derivatives suggest alternative approaches:

  • Cyclocondensation reactions of α-halomethylketones with 2,6-diamino-4-hydroxypyrimidine derivatives to form substituted pyrrolo[2,3-d]pyrimidin-4-ones, which can be further functionalized to yield diamino-substituted pyrimidinones.
  • Use of α-bromomethylbenzylketones reacting with 2,6-diamino-4-oxopyrimidine in solvents like DMF or aqueous sodium acetate to achieve regioselective substitution at position 2, followed by amination with aniline derivatives.
  • These methods provide moderate to good yields with shorter reaction times and fewer byproducts compared to older methods.

Reaction Conditions and Optimization

  • Solvents: DMF, water with sodium acetate, or other polar aprotic solvents.
  • Temperature: Reflux conditions (80–120 °C) are common for coupling steps.
  • Reaction times: Vary from 6 to 72 hours depending on method and reagents.
  • Purification: Column chromatography is often required to isolate pure products.
  • Protecting groups: BOC, Cbz, FMOC, and others are used to protect amino groups during multi-step synthesis.

Data Table Summarizing Preparation Methods

Method Source Key Reagents/Intermediates Reaction Type Conditions Yield (%) Notes
Patent CN103748068A Protected pyrimidinone intermediate + aniline Nucleophilic aromatic substitution, deprotection Reflux, acidic deprotection 60–85 Use of BOC protecting group; multi-step
Gangjee et al. (Literature) α-Chloromethylbenzylketones + 2,6-diamino-4-oxopyrimidine Cyclocondensation, substitution Reflux in sodium acetate/water 70–90 Regioselective, fewer byproducts
Secrist and Liu (Literature) α-Bromomethylbenzylketones + 2,6-diamino-4-oxopyrimidine Cyclocondensation, substitution DMF, prolonged reaction time 50–70 Side products formed, longer reaction

Detailed Research Findings

  • The use of α-chloromethylbenzylketones in aqueous sodium acetate medium provides a regioselective and efficient route to 6-substituted pyrrolo[2,3-d]pyrimidin-4-ones, which are key intermediates for further amination to yield the target diamino compound.
  • Protecting groups such as BOC are critical to prevent unwanted side reactions during the introduction of amino groups at positions 5 and 6. Their removal under acidic conditions yields the free diamine compound.
  • Alternative methods involving cyclocondensation with ethylamidinoacetate and subsequent chlorination and amination steps have been reported for related pyrimidine derivatives, indicating the versatility of the synthetic approach.
  • Purification challenges due to side products necessitate careful optimization of reaction conditions and use of chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts such as DABCO .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidines.

Scientific Research Applications

5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Diamino-2-((4-(dimethylamino)phenyl)amino)pyrimidin-4(1H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interfere with nucleic acid functions by intercalating between base pairs. These interactions can disrupt normal cellular processes, making it useful in therapeutic applications .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The 4-(dimethylamino)anilino group in the target compound provides stronger electron-donating effects compared to alkyl-substituted anilino groups (e.g., 4a, 4b) or aliphatic amines (e.g., piperidine in ). This may enhance π-π stacking interactions in biological targets.
  • Amino vs. Nitro Groups: The absence of a nitro group (cf.

Biological Activity

5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one, also referred to as a pyrimidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a broader class of pyrimidines known for their diverse therapeutic effects, including antitumor and antimalarial properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various targets, and structure-activity relationships (SAR).

The biological activity of 5,6-diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one primarily involves its interaction with specific kinases implicated in various diseases. Recent studies have identified it as an inhibitor of plasmodial kinases PfGSK3 and PfPK6, which are critical targets in the treatment of malaria. The compound demonstrated significant inhibition rates in initial screenings, with further evaluations revealing IC50 values indicative of its potency against these kinases.

Structure-Activity Relationship (SAR)

The structure of 5,6-diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one includes an aminopyrimidine core that is essential for its biological activity. Modifications to the substituents on the phenyl ring and the pyrimidine scaffold have been shown to affect the compound's inhibitory potency. For instance:

  • Substituent Variations : The presence of electron-donating or electron-withdrawing groups on the aniline moiety significantly influences binding affinity and selectivity towards kinases.
  • Linker Modifications : The amide linker connecting the phenyl group to the pyrimidine core has been identified as crucial for maintaining activity against PfGSK3 and PfPK6.

Inhibition of Plasmodial Kinases

A study evaluated a series of pyrimidine derivatives, including 5,6-diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one, for their ability to inhibit PfGSK3 and PfPK6. The results indicated that compounds with specific structural features exhibited enhanced inhibitory activity:

CompoundTarget KinaseIC50 (nM)
5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-onePfGSK3695 ± 88
5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-onePfPK6153 ± 12

These findings underscore the importance of structural integrity in achieving desired biological effects.

Antitumor Activity

In addition to its antimalarial properties, this compound has been investigated for potential antitumor activity. Research has shown that similar pyrimidine derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines through mechanisms involving DNA interaction and caspase activation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6-Diamino-2-[4-(dimethylamino)anilino]pyrimidin-4(1H)-one, and what are their critical reaction parameters?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including reductive amination and heterocyclic ring formation. For example, reductive amination of aldehyde intermediates with aromatic amines (e.g., 4-(dimethylamino)aniline) under pH-controlled conditions (pH ~6) using sodium cyanoborohydride can yield the target compound. Critical parameters include solvent choice (e.g., dry methanol), inert atmosphere (argon), and reaction time (12–24 hours) to prevent side reactions . One-pot methods for pyrimidinone scaffolds (as in analogous dihydropyrimidin-2(1H)-ones) may also apply, requiring precise stoichiometry and catalyst selection (e.g., ceric ammonium nitrate for oxidation steps) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • Melting Point Analysis : Decomposition temperatures >300°C indicate thermal stability .
  • Spectroscopy :
  • IR : Confirm NH/OH stretches (~3200–3500 cm⁻¹) and aromatic C=C/C=N vibrations (~1600 cm⁻¹).
  • NMR : 1^1H NMR should resolve aromatic protons (δ 6.5–8.0 ppm) and dimethylamino groups (δ 2.8–3.2 ppm). 13^{13}C NMR verifies carbonyl (C=O, ~160 ppm) and pyrimidine ring carbons .
  • Chromatography : HPLC with UV detection (λ = 254 nm) ensures purity (>95%) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer : Store in airtight containers under inert gas (argon) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture (risk of hydrate formation) and direct light (potential photodegradation). Pre-lab stability tests under varying pH (4–9) and temperature (4–40°C) are recommended .

Advanced Research Questions

Q. How can computational methods enhance the design of synthetic pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models optimize experimental conditions. For instance, ICReDD’s approach combines reaction path searches with experimental feedback loops to identify optimal catalysts (e.g., Dess-Martin periodinane for oxidations) and solvent systems . Virtual screening of substituent effects on pyrimidinone ring stability can also prioritize synthetic targets .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions (e.g., unexpected NMR splitting or IR peak shifts) may arise from tautomerism or polymorphism. Strategies include:

  • 2D NMR (COSY, HSQC) : Map 1^1H-1^1H coupling and 1^1H-13^{13}C correlations to resolve overlapping signals .
  • X-ray Crystallography : Definitive structural confirmation for crystalline derivatives .
  • Computational Validation : Compare experimental IR/NMR with DFT-simulated spectra (e.g., using Gaussian or ORCA) to identify discrepancies .

Q. What strategies optimize reaction yields while minimizing byproducts in its synthesis?

  • Methodological Answer :

  • Reductive Amination Optimization : Adjust pH (6–7) to favor imine intermediate formation. Use excess sodium cyanoborohydride (2–3 equiv.) for complete reduction .
  • Process Control : Continuous-flow reactors enhance mixing and heat transfer, reducing side reactions like over-oxidation .
  • Byproduct Analysis : LC-MS monitors intermediates; scavenger resins (e.g., polymer-bound sulfonic acid) remove unreacted amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.